molecular formula C12H10N2O2 B2751458 7-(Furan-2-Yl)-5-Methyl-1,3-Benzoxazol-2-Amine CAS No. 2138326-15-3

7-(Furan-2-Yl)-5-Methyl-1,3-Benzoxazol-2-Amine

Cat. No.: B2751458
CAS No.: 2138326-15-3
M. Wt: 214.224
InChI Key: PCWTZLKSTFUZKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Furan-2-Yl)-5-Methyl-1,3-Benzoxazol-2-Amine is a heterocyclic compound that features a furan ring fused to a benzoxazole structure. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of both furan and benzoxazole moieties endows it with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Furan-2-Yl)-5-Methyl-1,3-Benzoxazol-2-Amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with furan-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the benzoxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 7-(Furan-2-Yl)-5-Methyl-1,3-Benzoxazol-2-Amine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The benzoxazole ring can be reduced to form dihydrobenzoxazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrobenzoxazole derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

7-(Furan-2-Yl)-5-Methyl-1,3-Benzoxazol-2-Amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Comparison with Similar Compounds

    7-(Furan-2-Yl)-5-Methyl-1,3-Benzothiazol-2-Amine: Similar structure but with a sulfur atom in place of the oxygen in the benzoxazole ring.

    7-(Furan-2-Yl)-5-Methyl-1,3-Benzimidazol-2-Amine: Similar structure but with a nitrogen atom in place of the oxygen in the benzoxazole ring.

Uniqueness: 7-(Furan-2-Yl)-5-Methyl-1,3-Benzoxazol-2-Amine is unique due to the presence of both furan and benzoxazole moieties, which confer distinct chemical reactivity and biological activity. The oxygen atom in the benzoxazole ring can participate in hydrogen bonding, enhancing its interaction with biological targets compared to its sulfur and nitrogen analogs.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, chemical behavior, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

7-(furan-2-yl)-5-methyl-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-7-5-8(10-3-2-4-15-10)11-9(6-7)14-12(13)16-11/h2-6H,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWTZLKSTFUZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)N)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.